KRP-297 - 213252-19-8

KRP-297

Catalog Number: EVT-272375
CAS Number: 213252-19-8
Molecular Formula: C20H17F3N2O4S
Molecular Weight: 438.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

KRP-297 is a synthetic thiazolidinedione (TZD) derivative classified as a dual agonist of peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ). [ [], [], [], [] ] In scientific research, KRP-297 serves as a valuable tool for investigating the roles of PPARα and PPARγ in lipid and glucose metabolism, as well as their potential therapeutic applications in metabolic disorders. [ [], [], [], [], [] ]

BRL-49,653 (Rosiglitazone)

Compound Description: BRL-49,653, also known as rosiglitazone, is a thiazolidinedione (TZD) derivative and a selective agonist of peroxisome proliferator-activated receptor gamma (PPAR-γ). [, , , , ] It is marketed as Avandia for the treatment of type 2 diabetes. [] BRL-49,653 primarily exerts its antidiabetic effects by improving insulin sensitivity. [, , ]

Relevance: BRL-49,653 serves as a key comparator to KRP-297 in several studies. While both compounds belong to the TZD class and exhibit insulin-sensitizing activity, KRP-297 distinguishes itself by acting as a dual agonist of both PPAR-α and PPAR-γ, whereas BRL-49,653 primarily targets PPAR-γ. [, , ] This difference in receptor selectivity translates to distinct effects on lipid metabolism and body weight, with KRP-297 demonstrating potentially beneficial effects on lipid profiles and less impact on body weight gain compared to BRL-49,653. [, , , ]

MCC-555

Compound Description: MCC-555 is another thiazolidinedione compound under development for its antidiabetic properties. [] It exhibits a weaker binding affinity for PPAR-γ compared to BRL-49,653, leading to its classification as a PPAR-γ modulator rather than a full agonist. [] This nuanced activity profile suggests that MCC-555 may elicit cell-type-specific effects. []

Relevance: Similar to KRP-297, MCC-555 highlights the diversity within the TZD class and the potential for developing compounds with tailored PPAR-γ activity profiles. [] Both compounds were under development in Japan, reflecting a shared research interest in exploring novel TZDs for diabetes treatment. []

Ragaglitazar (DRF 2725, NNC 61-0029)

Compound Description: Ragaglitazar is a dual agonist of PPAR-α and PPAR-γ, exhibiting potent lipid-lowering and insulin-sensitizing effects in animal models. [, ] It demonstrates superior efficacy compared to both rosiglitazone and KRP-297 in lowering plasma glucose, triglycerides, and insulin levels. [] Ragaglitazar also improves lipid metabolism by reducing triglyceride synthesis and enhancing triglyceride clearance. []

Relevance: Ragaglitazar represents another example of a dual PPAR-α/γ agonist, similar to KRP-297. [] While both compounds target the same receptors, ragaglitazar shows a more pronounced pharmacological profile in preclinical studies, indicating potential differences in potency and efficacy. []

Pioglitazone

Compound Description: Pioglitazone is a thiazolidinedione and a selective agonist of PPAR-γ used clinically for treating type 2 diabetes. [] It improves insulin sensitivity and glycemic control, but its use is associated with potential side effects such as weight gain. []

Relevance: Pioglitazone serves as a clinically relevant PPAR-γ agonist for comparison with KRP-297 in studies investigating the effects of dual PPAR-α/γ activation on glucose homeostasis and insulin secretion. [] The combination of pioglitazone with bezafibrate, a PPAR-α agonist, was investigated to assess the potential benefits of dual PPAR activation on glucose-stimulated insulin secretion. []

Bezafibrate

Compound Description: Bezafibrate is a fibric acid derivative and a PPAR-α agonist primarily used for its lipid-lowering effects in treating hyperlipidemia. []

Relevance: Bezafibrate is investigated in combination with pioglitazone to evaluate the therapeutic potential of simultaneous PPAR-α and PPAR-γ activation. [] This combination therapy aims to leverage the complementary effects of both receptor pathways on glucose and lipid metabolism. []

Fenofibrate

Compound Description: Fenofibrate is another fibric acid derivative and a PPAR-α agonist, similar to bezafibrate, utilized for lowering serum triglyceride levels. []

Relevance: Fenofibrate serves as a comparator to both KRP-297 and rosiglitazone in studies investigating the distinct pharmacological effects of PPAR-α and PPAR-γ activation on lipid metabolism and body weight. []

WY-14,643

Compound Description: WY-14,643 is a potent and selective PPAR-α agonist. [] It serves as a reference compound in studies assessing the binding affinity of various ligands, including long-chain fatty acids and eicosanoids, for the human PPAR-α ligand-binding domain. []

Relevance: WY-14,643 is instrumental in elucidating the ligand-binding properties of PPAR-α, providing a benchmark for comparing the potency and selectivity of other PPAR-α ligands, including KRP-297. []

Long-chain fatty acids and eicosanoids

Compound Description: Long-chain fatty acids and eicosanoids are endogenous ligands for PPAR-α. [] They bind directly to the ligand-binding domain of PPAR-α and activate the receptor, influencing lipid metabolism and inflammatory responses. []

Relevance: These naturally occurring PPAR-α ligands highlight the physiological role of PPAR-α in lipid sensing and regulation. [] The discovery that they bind to PPAR-α with high affinity provides crucial insights into the receptor's activation mechanism and its role in mediating the biological effects of fatty acids. []

Fatty-acyl-CoA thioesters

Compound Description: Fatty-acyl-CoA thioesters are metabolic intermediates involved in various cellular processes, including fatty acid oxidation and lipid biosynthesis. [] They exhibit a unique interaction with PPAR-α and PPAR-γ, binding directly to the ligand-binding domains but failing to recruit the coactivator SRC-1, thereby inhibiting agonist-induced receptor activation. []

Relevance: The distinct binding mode and inhibitory effects of fatty-acyl-CoA thioesters on PPAR-α and PPAR-γ reveal a potential negative feedback mechanism for regulating receptor activity in response to changes in cellular lipid metabolism. [] This finding suggests a more complex interplay between PPARs and intracellular lipid signals than initially anticipated. []

Synthesis Analysis

The synthesis of KRP-297 involves several key steps:

  1. Formation of the Thiazolidinedione Ring: This is typically achieved by reacting a substituted benzylamine with a thiazolidinedione derivative under basic conditions. The thiazolidinedione structure is crucial for the biological activity of the compound.
  2. Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a reaction with a trifluoromethylating agent such as trifluoromethyl iodide, often under catalytic conditions to enhance reactivity.
  3. Final Coupling Reaction: The last step involves coupling the intermediate with a substituted benzamide derivative under acidic conditions to yield the final product. This step is critical for achieving the desired pharmacological properties .

Technical Parameters

  • Solvents Used: Common solvents include dichloromethane and ethanol.
  • Catalysts: Lewis acids such as boron trifluoride and tetrabutylammonium hydrogen sulfate are frequently employed to facilitate reactions.
  • Temperature Control: Reactions are often conducted at low temperatures (around -30°C) to improve yields and selectivity .
Molecular Structure Analysis

The molecular structure of KRP-297 can be described as follows:

  • Core Structure: The compound features a thiazolidinedione ring, which is known for its biological activity.
  • Functional Groups:
    • A methoxy group (-OCH₃) attached to a benzene ring.
    • A trifluoromethyl group (-CF₃) that enhances lipophilicity and potentially increases biological activity.

Structural Data

  • InChI Key: CWURTXLVACVGKT-UHFFFAOYSA-N
  • SMILES Notation: COC1=CC=C(CC2SC(=O)NC2=O)C=C1C(=O)NCC3=CC=C(C=C3O)C(F)(F)F .

The presence of these functional groups suggests that KRP-297 could interact with various biological targets, contributing to its pharmacological effects.

Chemical Reactions Analysis

KRP-297 participates in several chemical reactions typical for thiazolidinediones:

  1. Nucleophilic Substitution Reactions: The presence of electrophilic centers in the molecule allows for nucleophilic attack by various reagents, facilitating further derivatization.
  2. Condensation Reactions: The compound can undergo condensation with amines or other nucleophiles, leading to new derivatives that may possess enhanced activity or selectivity.
  3. Hydrolysis and Decomposition: Under certain conditions, KRP-297 may hydrolyze, particularly at the thiazolidinedione moiety, affecting its stability and bioavailability .
Mechanism of Action

The mechanism of action for KRP-297 involves modulation of insulin signaling pathways:

  1. Activation of PPARs (Peroxisome Proliferator-Activated Receptors): Thiazolidinediones like KRP-297 are known to activate PPARγ, which plays a crucial role in glucose metabolism and lipid storage.
  2. Inhibition of Protein Tyrosine Phosphatases (PTPs): Research indicates that compounds similar to KRP-297 can inhibit PTPs, which are involved in insulin signaling pathways, thereby enhancing insulin sensitivity .
  3. Anti-inflammatory Effects: By modulating inflammatory pathways, KRP-297 may contribute to reduced inflammation in metabolic disorders .
Physical and Chemical Properties Analysis

KRP-297 exhibits several notable physical and chemical properties:

  • Molecular Weight: 454.42 g/mol
  • Melting Point: Not extensively documented but expected to be within typical ranges for similar compounds.
  • Solubility: Likely soluble in organic solvents due to its hydrophobic groups (trifluoromethyl and methoxy).

Optical Activity

The compound is racemic, indicating that it exists as a mixture of enantiomers without defined stereocenters .

Applications

KRP-297 holds potential applications in various fields:

  1. Diabetes Management: As a thiazolidinedione derivative, it may be used in treatments aimed at improving insulin sensitivity and glucose control.
  2. Anti-inflammatory Agents: Due to its mechanism involving PPAR activation and inhibition of inflammatory pathways, it could serve as an anti-inflammatory agent.
  3. Drug Development: Its unique structure makes it a candidate for further modifications leading to new therapeutic agents targeting metabolic disorders .

Properties

CAS Number

213252-19-8

Product Name

5-((2,4-Dioxo-5-thiazolidinyl)methyl)-2-methoxy-N-((4-(trifluoromethyl)phenyl)methyl)benzamide

IUPAC Name

5-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide

Molecular Formula

C20H17F3N2O4S

Molecular Weight

438.4 g/mol

InChI

InChI=1S/C20H17F3N2O4S/c1-29-15-7-4-12(9-16-18(27)25-19(28)30-16)8-14(15)17(26)24-10-11-2-5-13(6-3-11)20(21,22)23/h2-8,16H,9-10H2,1H3,(H,24,26)(H,25,27,28)

InChI Key

NFFXEUUOMTXWCX-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CC2C(=O)NC(=O)S2)C(=O)NCC3=CC=C(C=C3)C(F)(F)F

Solubility

Soluble in DMSO

Synonyms

5-((2,4-dioxo-5-thiazolidinyl)methyl)-2-methoxy-N-((4-(trifluoromethyl)phenyl)methyl)benzamide
KCL1998001079
KRP 297
KRP-297
KRP297
L 410198
L-410198
L410198
MK 767
MK-767
MK767 cpd

Canonical SMILES

COC1=C(C=C(C=C1)CC2C(=O)NC(=O)S2)C(=O)NCC3=CC=C(C=C3)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.